(1-Trityl-1h-imidazol-5-yl)methanol

Medicinal Chemistry Organic Synthesis Regioselectivity

Uncontrolled imidazole nitrogen often leads to regioisomeric mixtures and low yields in multi-step syntheses. (1-Trityl-1H-imidazol-5-yl)methanol solves this with a robust trityl protecting group that enables orthogonal protection strategies. - Orthogonal protection: Trityl group stable to base/nucleophiles, cleaved under mild acid, allowing sequential deprotection alongside Boc/Fmoc. - Regioselective handle: C5 hydroxymethyl group directs functionalization for nucleoside and peptidomimetic construction, avoiding 4-position isomers. - Enhanced solubility: Predicted LogP ~4.2 ensures high solubility in non-polar solvents, ideal for lipophilic ligand synthesis. Supplied with ≥97% purity, stored at 2-8°C, and shipped under ambient conditions. Standard B2B global shipping with full documentation.

Molecular Formula C23H20N2O
Molecular Weight 340.4 g/mol
CAS No. 172498-89-4
Cat. No. B064809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Trityl-1h-imidazol-5-yl)methanol
CAS172498-89-4
Molecular FormulaC23H20N2O
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CO
InChIInChI=1S/C23H20N2O/c26-17-22-16-24-18-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,26H,17H2
InChIKeyUZFZFGRYJBNHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Trityl-1h-imidazol-5-yl)methanol: Chemical Identity & Properties


(1-Trityl-1h-imidazol-5-yl)methanol (CAS 172498-89-4), also known as 5-Hydroxylmethyl-1-N-trityl-imidazole , is a protected imidazole derivative characterized by a trityl (triphenylmethyl) group at the N1 position and a hydroxymethyl substituent at the C5 position [1]. Its molecular formula is C23H20N2O with a molecular weight of 340.42 g/mol . This compound serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis, where the trityl group functions as a robust protecting group for the imidazole nitrogen, enhancing stability and directing regioselective functionalization [1].

Regioselective C5 hydroxymethyl handle for imidazole functionalization
Trityl protecting group enables multi-step synthesis with orthogonal deprotection
High predicted lipophilicity supports organic-solvent reaction media

(1-Trityl-1h-imidazol-5-yl)methanol: Substitution Failure


Generic substitution of (1-Trityl-1h-imidazol-5-yl)methanol with closely related analogs—such as the 4-methanol regioisomer (CAS 33769-07-2) or unprotected 5-hydroxymethylimidazole—is not scientifically valid due to fundamentally divergent regiochemical outcomes and protecting group strategies. The 5-position hydroxymethyl group in this compound provides a distinct electronic environment and steric accessibility compared to the 4-position analog, leading to different reaction trajectories and product distributions in subsequent functionalization steps [1]. Furthermore, the trityl protecting group confers both enhanced solubility in organic solvents (LogP 4.22 predicted) and stability under a broad range of reaction conditions, which is critical for multi-step syntheses requiring orthogonal protection [2]. Removing the trityl group prematurely, or employing an unprotected imidazole, exposes the nucleophilic imidazole nitrogen, leading to uncontrolled side reactions and reduced yields [1]. These structural and protective features are non-interchangeable and directly dictate synthetic utility.

Target compound

C5-hydroxymethyl regioisomer; trityl-protected imidazole

4-methanol regioisomer

May shift reaction trajectory and downstream product distribution

Target compound

Trityl protection blocks nucleophilic imidazole nitrogen

Unprotected 5-hydroxymethylimidazole

Exposed nitrogen may lead to uncontrolled side reactions and reduced yield

(1-Trityl-1h-imidazol-5-yl)methanol: Key Evidence


Regiochemical Purity & Functionalization

The target compound, (1-Trityl-1h-imidazol-5-yl)methanol, possesses a hydroxymethyl group at the 5-position of the imidazole ring. This regioisomer is chemically distinct from its 4-position analog, (1-trityl-1H-imidazol-4-yl)methanol (CAS 33769-07-2). The difference in substitution pattern leads to different reactivity and downstream applications. For instance, the 4-methanol analog is frequently employed in syntheses requiring acetylation of the hydroxymethyl group followed by N-alkylation [1]. While no direct head-to-head yield comparison was found in the available literature, the existence of distinct synthetic routes and applications for each regioisomer underscores that they are not functionally equivalent [1][2].

Regiochemistry
Class-level
Target: C5 hydroxymethyl Comparator: C4 analog (CAS 33769-07-2)
Regioisomeric identity may dictate synthetic pathway
Head-to-head yield data not available
Medicinal Chemistry Organic Synthesis Regioselectivity

Trityl Protection vs. Unprotected Imidazole

The trityl group is essential for preventing unwanted N-alkylation and other side reactions at the imidazole nitrogen. A comparative synthesis of 1-substituted imidazole derivatives demonstrates the utility of this protection. A patent (JPS5562072A) describes the production of 1-triphenylmethylimidazole derivatives with antifungal activity, highlighting that the trityl group allows for reactions to be performed under mild conditions while preserving the imidazole core for subsequent deprotection [1]. In a separate synthesis for protein kinase C inhibitors, 1-(triphenylmethyl)-protected 1H-imidazoles (compounds 14 and 15) were crucial intermediates [2]. While the exact yield improvement compared to an unprotected synthesis is not quantified, the trityl group enables multi-step sequences that would otherwise be impossible or suffer from significantly reduced yields due to decomposition or side reactions [3]. The use of trityl as a protecting group is a well-established strategy to enhance the solubility of the heterocyclic system in organic solvents [3].

Protection strategy
Class-level
Target: Trityl-protected enables multi-step synthesis Comparator: Unprotected imidazole prone to N-alkylation
Protection is a requirement for complex synthetic routes
Quantified yield improvement not reported
Protecting Groups Synthetic Methodology Yield Optimization

Predicted Solubility & Stability

The target compound's predicted physicochemical properties, particularly its high LogP and boiling point, are characteristic of the trityl group and differentiate it from less lipophilic imidazole derivatives. The predicted LogP of 4.2156 [1] indicates high lipophilicity, which correlates with enhanced solubility in organic solvents—a key attribute for many synthetic transformations [2]. Its predicted boiling point of 516.1°C at 760 mmHg suggests significant thermal stability [1]. While no direct experimental stability data is available, these computed values are consistent with the known stabilizing effect of the trityl group. In contrast, simpler imidazoles without this bulky, lipophilic group would have lower LogP values, lower boiling points, and different solubility profiles, potentially limiting their utility in non-polar reaction media [2].

Lipophilicity
Predicted context
Δ LogP +4.8vs unprotected analog
Predicted solubility profile may support organic-phase reactions
Experimental data to verify
Physicochemical Properties Solubility Stability

(1-Trityl-1h-imidazol-5-yl)methanol: Applications


Nucleoside & Peptidomimetic Synthesis

The C5 hydroxymethyl group of (1-Trityl-1h-imidazol-5-yl)methanol provides a critical functional handle for constructing complex imidazole-based nucleosides and histidine-derived peptidomimetics [1]. The trityl group ensures that the nucleophilic N3 nitrogen remains protected during glycosylation or peptide coupling steps, preventing regioisomeric mixtures and enhancing overall yield. This application directly leverages the compound's regiospecificity and the protecting group strategy identified as key differentiators [2].

Enzyme Inhibitor & Receptor Modulator Synthesis

The trityl protecting group on (1-Trityl-1h-imidazol-5-yl)methanol is stable under a wide range of reaction conditions (e.g., basic, nucleophilic) but is readily cleaved under mild acidic conditions [1]. This orthogonality is essential for multi-step syntheses of complex molecules like enzyme inhibitors, where other protecting groups (e.g., Boc, Fmoc) are employed [2]. The use of this compound as a building block enables the construction of the pharmacologically privileged imidazole scaffold without interference from the imidazole nitrogen [1].

Functionalized Ligands for Catalysis & Materials

The high predicted lipophilicity (LogP ~4.2) of (1-Trityl-1h-imidazol-5-yl)methanol, compared to unprotected imidazoles, enhances its solubility in non-polar organic solvents [1]. This property makes it an ideal starting material for synthesizing lipophilic ligands used in homogeneous catalysis or for creating hydrophobic materials [2]. The trityl group's steric bulk can also be exploited to influence the geometry and selectivity of metal complexes formed from derived ligands [1].

Application
Selection Property
Validation Focus
Imidazole-based nucleoside/peptidomimetic synthesis
C5 regiospecificity + N1 protection
Regiochemical purity & deprotection conditions
Multi-step enzyme inhibitor construction
Orthogonal trityl protection strategy
Compatibility with other protecting groups & cleavage efficiency
Lipophilic ligand & catalyst design
High predicted lipophilicity
Solubility in non-polar media & metal complex geometry control

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